Propyl hexanoate (CAS 626-77-7) is a high-purity, medium-chain aliphatic ester that serves as a critical building block in flavor formulation, fragrance compounding, and specialized solvent applications. Characterized by a boiling point of 187 °C and a flash point of 52 °C, it occupies a strategic physical property space between highly volatile ethyl esters and heavier butyl analogs. For industrial buyers and formulation scientists, this compound offers a balanced lipophilicity and controlled vapor pressure, making it a targeted procurement choice when sustained aroma release, stable phase partitioning, and precise thermal processability are required.
Attempting to substitute propyl hexanoate with its more common in-class analog, ethyl hexanoate, frequently leads to formulation failure due to mismatched thermodynamic properties. Ethyl hexanoate possesses a significantly lower boiling point and higher vapor pressure, resulting in premature flash-off during thermal processing steps such as pasteurization or baking [1]. Conversely, substituting with longer-chain esters like butyl hexanoate alters the sensory profile toward heavier notes and reduces the compound's volatility below the threshold required for effective headspace release. Consequently, exact procurement of propyl hexanoate is necessary to maintain the precise release kinetics and phase stability demanded by advanced multiphase formulations.
In manufacturing environments involving heat treatment, the volatility of an ester directly dictates its residual concentration in the final product. Propyl hexanoate exhibits a boiling point of 187 °C, which is substantially higher than that of the industry-standard ethyl hexanoate (168 °C) . This 19 °C differential significantly reduces the rate of evaporation during thermal processing, ensuring that formulations maintain their intended active ester concentration without the need for initial overdosing.
| Evidence Dimension | Boiling Point / Thermal Volatility |
| Target Compound Data | 187 °C |
| Comparator Or Baseline | Ethyl hexanoate (168 °C) |
| Quantified Difference | +19 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures higher residual active concentrations in heat-treated consumer products, minimizing material waste and formulation costs.
The stability of an ester in multiphase systems (e.g., beverages, cosmetics) is governed by its octanol-water partition coefficient. Propyl hexanoate possesses a calculated LogP of 3.37, compared to approximately 2.83 for ethyl hexanoate . This enhanced lipophilicity drives propyl hexanoate preferentially into the lipid phase of oil-in-water emulsions, shielding the ester from the aqueous interface where rapid hydrolysis and subsequent degradation typically occur.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP = 3.37 |
| Comparator Or Baseline | Ethyl hexanoate (LogP = ~2.83) |
| Quantified Difference | +0.54 LogP units |
| Conditions | Calculated partition coefficient at 25 °C |
Critical for formulators requiring stable, long-lasting aroma profiles in lipid-rich cosmetics or complex food emulsions.
For applications requiring a sustained, middle-note sensory release rather than an immediate top-note flash, vapor pressure is the defining metric. Propyl hexanoate exerts a vapor pressure of 0.608 mmHg at 25 °C, which is less than half the vapor pressure of ethyl hexanoate (typically >1.5 mmHg at 25 °C) [1]. This controlled volatility ensures a steady, prolonged release of the active compound into the headspace, preventing the rapid sensory depletion associated with lighter esters.
| Evidence Dimension | Vapor Pressure |
| Target Compound Data | 0.608 mmHg |
| Comparator Or Baseline | Ethyl hexanoate (>1.5 mmHg) |
| Quantified Difference | >50% reduction in vapor pressure |
| Conditions | Measured at 25.00 °C |
Enables the design of controlled-release fragrances and flavors that maintain their sensory impact over an extended shelf life.
Directly leveraging its 187 °C boiling point, propyl hexanoate is a highly effective choice for baked goods, pasteurized beverages, and hot-fill consumer products where lighter esters would be lost to evaporation.
Utilizing its LogP of 3.37, this compound is specifically suited for oil-in-water emulsions, ensuring the active ingredient remains partitioned in the lipid phase to minimize aqueous hydrolysis .
Benefiting from its vapor pressure of 0.608 mmHg, propyl hexanoate serves as a structural middle-note in fragrance compounding, providing a prolonged release profile compared to highly volatile top-note esters .
Flammable